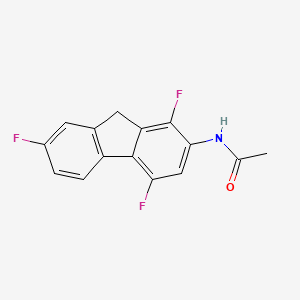
n-(1,4,7-Trifluoro-9h-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide: is a chemical compound with the molecular formula C15H10F3NO and a molecular weight of 277.2412 g/mol It is characterized by the presence of a trifluoromethyl group attached to a fluorenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide typically involves the reaction of 2-amino-9H-fluorene with trifluoroacetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Starting Materials:
- 2-amino-9H-fluorene
- Trifluoroacetic anhydride
-
Reaction Conditions:
- The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
- The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the product.
- The reaction time can vary depending on the specific conditions, but it generally takes several hours to complete.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification steps to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
-
Substitution Reactions:
- The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
- Common reagents: Nucleophiles such as amines, thiols, and alcohols.
-
Oxidation Reactions:
- The fluorenyl ring can be oxidized to form fluorenone derivatives.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction Reactions:
- The acetamide group can be reduced to form the corresponding amine.
- Common reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted fluorenes, while oxidation reactions can produce fluorenone derivatives.
Scientific Research Applications
N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide has several scientific research applications, including:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties.
-
Biology:
- Investigated for its potential biological activity, including its interactions with enzymes and receptors.
- Studied for its potential use as a fluorescent probe in biological imaging.
-
Medicine:
- Explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through the following mechanisms:
-
Molecular Targets:
- The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
- Potential targets include kinases, phosphatases, and other signaling molecules.
-
Pathways Involved:
- The compound may influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
- It may also affect the production of reactive oxygen species and other cellular metabolites.
Comparison with Similar Compounds
- N-(6-Fluoro-7-nitro-9H-fluoren-2-yl)acetamide
- 2-Trifluoroacetylaminofluorene
- 2-Trifluoracetamino-fluoren
Comparison:
- The presence of the trifluoromethyl group in N-(1,4,7-Trifluoro-9H-fluoren-2-yl)acetamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
- The specific substitution pattern on the fluorenyl ring can influence the compound’s reactivity and interactions with biological targets.
- Compared to other similar compounds, this compound may exhibit distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
17698-85-0 |
|---|---|
Molecular Formula |
C15H10F3NO |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
N-(1,4,7-trifluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10F3NO/c1-7(20)19-13-6-12(17)14-10-3-2-9(16)4-8(10)5-11(14)15(13)18/h2-4,6H,5H2,1H3,(H,19,20) |
InChI Key |
MHJUQZJIKPVTPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C2C(=C1F)CC3=C2C=CC(=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















